Orthogonal Reactivity: Chemoselective Arylation Over Alkynylsilanes
Alkynylgermanes, including the 1-hexynyltrimethyl- derivative, demonstrate complete chemoselectivity in a blue light-assisted gold-catalyzed arylation reaction. Under these conditions, the alkynylgermane moiety is selectively arylated at room temperature within 2 hours, while alkynyl silanes, aryl halides, and aryl BPin groups remain completely unreacted [1]. This orthogonal reactivity is a key differentiator for complex molecule construction.
| Evidence Dimension | Chemoselectivity in Arylation |
|---|---|
| Target Compound Data | Selective arylation of alkynylgermane moiety at room temperature in 2 hours |
| Comparator Or Baseline | Alkynyl silanes, aryl halides, aryl BPin (all inert under the same conditions) |
| Quantified Difference | Target compound is fully reactive; comparator class shows no conversion. |
| Conditions | Blue light-assisted gold catalysis, room temperature, 2 h reaction time [1] |
Why This Matters
This chemoselectivity enables the modular, sequential functionalization of complex molecules bearing multiple reactive handles, a critical capability for streamlined synthesis of advanced materials and bioactive compounds.
- [1] Dahiya, A., & Schoenebeck, F. (2022). Orthogonal and Modular Arylation of Alkynylgermanes. ACS Catalysis, 12(13), 8048–8054. https://doi.org/10.1021/acscatal.2c02179 View Source
